molecular formula C18H22N2OS B12702453 O-Desmethyllevomepromazine CAS No. 81607-63-8

O-Desmethyllevomepromazine

Cat. No.: B12702453
CAS No.: 81607-63-8
M. Wt: 314.4 g/mol
InChI Key: XLYJXWKJHKLGQO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyllevomepromazine (CAS No. 220698-75-9) is a major metabolite of levomepromazine, a phenothiazine-class antipsychotic and antiemetic drug. Its molecular formula is C₁₈H₂₂N₂OS, with a molecular weight of 314.4 g/mol . Structurally, it differs from levomepromazine by the absence of a methoxy (-OCH₃) group at the phenothiazine ring, replaced by a hydroxyl (-OH) group. This modification significantly influences its pharmacokinetic properties, including metabolism, solubility, and receptor binding .

This compound is primarily used as a reference standard in pharmaceutical analysis to assess drug purity, metabolite profiling, and regulatory compliance . Its deuterated form (D6-O-Desmethyl-levomepromazine) is also available for use in mass spectrometry and pharmacokinetic studies .

Properties

CAS No.

81607-63-8

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

10-[(2R)-3-(dimethylamino)-2-methylpropyl]phenothiazin-2-ol

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21)10-16(18)20/h4-10,13,21H,11-12H2,1-3H3/t13-/m1/s1

InChI Key

XLYJXWKJHKLGQO-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of O-Desmethyllevomepromazine involves several steps, starting from levomepromazine. One common method includes the demethylation of levomepromazine using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Scientific Research Applications

Chemical Applications

1. Analytical Chemistry:
O-Desmethyllevomepromazine serves as a reference standard in analytical chemistry. It is utilized for the development and validation of analytical methods, particularly in the pharmaceutical industry where precise measurements are crucial for quality control.

2. Pharmaceutical Industry:
The compound is employed as an impurity standard during the production of levomepromazine. This ensures that the final product meets regulatory standards for purity and efficacy.

Biological Applications

1. Interaction Studies:
Research has focused on the interactions of this compound with various biological molecules. These studies help elucidate its potential effects on cellular processes, contributing to a better understanding of its pharmacological profile.

2. Pharmacological Properties:
As a metabolite of levomepromazine, this compound is investigated for its pharmacological properties, including its role as an antagonist at neurotransmitter receptors such as dopamine (D2), adrenergic (α1), histamine (H1), and muscarinic acetylcholine (M1) receptors. This mechanism underlies its therapeutic potential in treating various conditions .

Medical Applications

1. Therapeutic Uses:
this compound exhibits a range of therapeutic effects including:

  • Analgesic: Pain relief.
  • Antiemetic: Prevention of nausea and vomiting.
  • Antipsychotic: Treatment of psychotic disorders.
  • Sedative: Inducing sedation.
  • Anxiolytic: Reducing anxiety symptoms .

2. Clinical Studies:
Clinical studies have demonstrated that this compound can provide greater receptor antagonism with fewer side effects compared to its parent compound, levomepromazine. This suggests improved bioavailability and therapeutic index, making it a candidate for further clinical applications .

Case Studies and Research Findings

StudyFocusFindings
Biological ActivityInvestigated the synthesis and biological activity of related compounds showing potential anticancer properties.
Antitumor ActivityNew compounds derived from similar structures exhibited cytotoxic activity against cancer cell lines, indicating potential for this compound derivatives in cancer therapy.
PharmacokineticsDeveloped methods for determining levels of levomepromazine and its metabolites in human plasma, highlighting the importance of this compound in pharmacokinetic studies.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences between O-Desmethyllevomepromazine and related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Levomepromazine 60-99-1 C₁₉H₂₄N₂OS·HCl 328.5 (free base) + 36.5 (HCl) Methoxy group (-OCH₃) at phenothiazine ring
This compound 220698-75-9 C₁₈H₂₂N₂OS 314.4 Hydroxyl group (-OH) replaces methoxy group
N-Desmethyllevomepromazine HCl 61733-92-4 C₁₇H₂₁ClN₂OS 285.8 Demethylation at the N-terminal amine
Levomepromazine Sulfone HCl 60119-90-6 C₁₉H₂₄N₂O₃S·HCl 344.5 Sulfone (-SO₂) group replaces thioether (-S-)
Oxomemazine N-Oxide 2731709-58-1 C₁₈H₂₂N₂O₃S 346.4 N-oxide group at the side chain
Promazine 58-40-2 C₁₇H₂₀N₂S·HCl 284.8 (free base) Lacks methoxy group; simpler phenothiazine core

Sources:

Pharmacological and Metabolic Differences

  • Levomepromazine vs. This compound :
    Levomepromazine acts as a potent antagonist at dopamine (D₂), serotonin (5-HT₂), and adrenergic (α₁) receptors, contributing to its antipsychotic and sedative effects . This compound, as a metabolite, exhibits reduced receptor affinity due to the loss of the methoxy group, which is critical for receptor interactions . This metabolite is primarily excreted via renal pathways, with a shorter half-life compared to the parent drug .

  • Levomepromazine Sulfone :
    The sulfone group increases polarity, reducing bioavailability but enhancing water solubility, making it useful in analytical chromatography .

  • Oxomemazine N-Oxide :
    The N-oxide modification enhances metabolic stability and reduces toxicity, making it a candidate for long-acting formulations .

  • Promazine :
    The absence of the methoxy group results in weaker 5-HT₂ receptor antagonism, leading to lower antipsychotic efficacy but fewer extrapyramidal side effects compared to levomepromazine .

Key Research Findings

Metabolic Pathways :
this compound is formed via cytochrome P450-mediated O-demethylation of levomepromazine. Its plasma concentration correlates with renal function, requiring dose adjustments in patients with kidney impairment .

Stability in Mixtures : Levomepromazine and its metabolites show physical compatibility with drugs like haloperidol and metoclopramide but precipitate with heparin sodium, limiting co-administration options .

Biological Activity

O-Desmethyllevomepromazine (O-DLM) is a significant metabolite of levomepromazine, a typical antipsychotic drug. Understanding the biological activity of O-DLM is crucial for elucidating its pharmacological effects, therapeutic applications, and potential toxicity. This article provides a comprehensive overview of O-DLM's biological activity, including receptor interactions, pharmacokinetics, case studies, and research findings.

Overview of Levomepromazine and Its Metabolites

Levomepromazine is extensively metabolized in the liver and intestinal wall into various metabolites, including O-DLM and levomepromazine sulfoxide. These metabolites exhibit distinct pharmacological profiles and contribute to the overall therapeutic effects and side effects associated with levomepromazine treatment.

Key Metabolites of Levomepromazine

MetaboliteDescription
This compound (O-DLM)Active metabolite with significant receptor affinity
Levomepromazine sulfoxideAnother active metabolite with distinct properties

Receptor Binding and Pharmacological Activity

O-DLM acts primarily as an antagonist at multiple receptor sites, contributing to its biological activity. The key receptors involved include:

  • Dopamine Receptors : O-DLM binds to D1, D2, D3, and D4 receptors, inhibiting dopaminergic activity which is crucial in the treatment of psychotic disorders .
  • Serotonin Receptors : It also interacts with 5-HT1 and 5-HT2 receptors, influencing mood and anxiety regulation .
  • Histamine Receptors : Antagonism at H1 receptors contributes to sedative effects .
  • Adrenergic Receptors : O-DLM shows affinity for both alpha-1 and alpha-2 adrenergic receptors, affecting blood pressure regulation and sedation .

Pharmacokinetics

The pharmacokinetic profile of O-DLM includes its metabolism, distribution, and elimination characteristics:

  • Metabolism : O-DLM is formed through N-demethylation of levomepromazine. It undergoes further metabolic processes resulting in various hydroxylated derivatives .
  • Distribution : Studies indicate that both levomepromazine and O-DLM accumulate in human brain tissue more than in blood, with significant concentrations found in the basal ganglia .
  • Elimination Half-Life : The half-life of O-DLM in brain tissue is estimated to be about one week, suggesting prolonged effects even after drug withdrawal .

Case Studies

Several case studies have highlighted the clinical implications of O-DLM's activity:

  • Fatal Poisoning Case Study :
    A toxicological investigation reported high concentrations of levomepromazine and its metabolites in a case of fatal poisoning. This study emphasized the importance of understanding metabolite contributions to toxicity .
  • Intoxication Reports :
    A report on intoxication involving multiple substances noted the presence of O-DLM alongside other drugs, suggesting potential interactions that could exacerbate toxicity .
  • Distribution Study :
    A research study examined the distribution of levomepromazine and O-DLM across various brain regions postmortem. The findings revealed region-specific accumulation patterns that may influence therapeutic outcomes and side effects .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of O-DLM:

  • Efficacy Comparisons : Clinical trials have compared levomepromazine's efficacy against other antipsychotics like risperidone. While some studies showed comparable effectiveness in symptom reduction, O-DLM's role as a metabolite may influence individual responses to treatment .
  • Potential Side Effects : Due to its action on multiple receptor systems, O-DLM may contribute to side effects such as sedation, hypotension, or extrapyramidal symptoms. Understanding these effects is essential for optimizing treatment regimens for patients receiving levomepromazine .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying O-Desmethyllevomepromazine in biological matrices, and how can they be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate according to FDA/EMA guidelines, including parameters like linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (≥80%). Include matrix effect studies using pooled plasma samples .

Q. How is this compound synthesized, and what are the critical purity assessment steps?

  • Methodological Answer : Synthesize via demethylation of levomepromazine using cytochrome P450 isoforms or chemical catalysts (e.g., boron tribromide). Characterize purity via nuclear magnetic resonance (NMR; ≥95% purity), high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC). Cross-reference spectral data with published libraries to confirm structural integrity .

Q. What in vitro models are appropriate for studying this compound’s metabolic stability?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocyte suspensions. Incubate the metabolite with NADPH-regenerating systems and quantify degradation over time (t½). Include positive controls (e.g., midazolam for CYP3A4 activity) and normalize protein content (1–2 mg/mL) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?

  • Methodological Answer : Perform meta-analysis with stratification by variables like dosage forms (oral vs. intravenous), patient demographics (age, CYP2D6 polymorphism), and analytical methodologies. Use statistical tools (e.g., random-effects models) to account for heterogeneity and publish raw datasets in supplementary materials for transparency .

Q. What experimental designs minimize confounding variables when assessing this compound’s neuroleptic activity in vivo?

  • Methodological Answer : Employ randomized, blinded crossover studies in rodent models, controlling for diet, circadian rhythms, and housing conditions. Use telemetry for continuous physiological monitoring. Include dose-response curves and comparator drugs (e.g., levomepromazine) to contextualize potency .

Q. How can computational modeling predict this compound’s interaction with off-target receptors?

  • Methodological Answer : Apply molecular docking simulations (AutoDock Vina) against protein databases (PDB) using homology models for understudied receptors. Validate predictions with radioligand binding assays (Ki values) and functional assays (cAMP accumulation). Cross-validate with machine learning tools like DeepChem .

Q. What strategies address batch-to-batch variability in this compound reference standards?

  • Methodological Answer : Implement orthogonal characterization: X-ray crystallography for crystal structure, differential scanning calorimetry (DSC) for polymorph identification, and quantitative NMR (qNMR) with traceable standards. Collaborate with ISO-certified labs for inter-laboratory validation .

Q. How should researchers design studies to investigate this compound’s role in drug-drug interactions (DDIs)?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability assays and CYP inhibition screens (e.g., fluorogenic substrates for CYP2D6/3A4). Combine static (e.g., [I]/Ki ratios) and dynamic (PBPK modeling) approaches. Clinical DDI studies should include probe drugs like dextromethorphan .

Data Presentation and Reproducibility

  • Comparative Tables : Include variables such as study population, analytical method, and statistical power when tabulating pharmacokinetic data .
  • Spectral Validation : Provide raw NMR/MS spectra in supplementary materials with peak assignments and impurity annotations .
  • Ethical Reporting : For human studies, detail IRB approvals, inclusion/exclusion criteria, and informed consent processes per ICH-GCP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.